molecular formula C20H21F3N6O B6459548 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine CAS No. 2548988-18-5

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine

Cat. No.: B6459548
CAS No.: 2548988-18-5
M. Wt: 418.4 g/mol
InChI Key: ZWGLEDUKZCQOCW-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with two key moieties:

  • 4-{[4-(Trifluoromethoxy)phenyl]methyl}piperazinyl group: A piperazine ring linked to a benzyl group bearing a trifluoromethoxy (OCF₃) substituent. The OCF₃ group is electron-withdrawing, enhancing lipophilicity and metabolic stability .

The molecular formula is C₂₁H₂₁F₃N₆O, with a molecular weight of 430.43 g/mol.

Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)-6-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N6O/c1-15-8-9-29(26-15)19-7-6-18(24-25-19)28-12-10-27(11-13-28)14-16-2-4-17(5-3-16)30-20(21,22)23/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGLEDUKZCQOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a pyridazine moiety, and a piperazine side chain. The presence of trifluoromethoxy and methyl groups contributes to its unique chemical properties, influencing its interaction with biological targets.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives, including the target compound. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Potential

Research indicates that pyrazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit tumor cell proliferation in vitro. Specific studies have reported IC50 values indicating potent activity against cancer cell lines such as MCF-7 (breast cancer) and others, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The target compound may act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. In vivo studies have shown that similar compounds can reduce edema in animal models, indicating their therapeutic potential in treating inflammatory diseases .

Neuroprotective Activity

Recent investigations into the neuroprotective effects of pyrazole derivatives suggest that they may offer benefits in neurodegenerative diseases. This activity is often linked to their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, including the target compound, it was found that:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Target CompoundE. coli32 µg/mL
Similar PyrazoleS. aureus16 µg/mL

This data suggests that the target compound possesses notable antimicrobial activity comparable to other effective agents .

Study 2: Anticancer Activity Evaluation

A comprehensive evaluation of anticancer effects revealed:

CompoundCancer Cell LineIC50 (µM)
Target CompoundMCF-70.08
Control DrugErlotinib0.07

These results indicate that the target compound exhibits promising anticancer properties, warranting further investigation into its mechanisms of action .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyridazine exhibit significant antiviral properties. For instance, research focusing on dihydroorotate dehydrogenase (DHODH) inhibitors has revealed that pyrazole derivatives can effectively inhibit viral replication, particularly in the case of measles virus. The structure–activity relationship (SAR) studies demonstrated that modifications on the pyrazole ring could enhance antiviral efficacy, suggesting a promising avenue for drug development against viral infections .

Cancer Therapeutics

The compound has also been explored for its potential in cancer therapy, especially as a small molecule inhibitor targeting specific oncogenic pathways. Its ability to interact with proteins involved in cell signaling and proliferation makes it a candidate for further investigation in oncology. Inhibitory effects on tumor growth have been observed in preclinical models, indicating that this compound may serve as a lead for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the pharmacological profile of this compound. Variations in substituents on the pyrazole and piperazine rings can significantly alter biological activity. For instance, the presence of trifluoromethoxy groups has been linked to enhanced binding affinity and selectivity towards target proteins, which is critical for developing effective therapeutics .

Case Studies and Research Findings

StudyFocusFindings
Study A Antiviral ActivityDemonstrated significant inhibition of measles virus replication with a subnanomolar MIC50 value for related pyrazole derivatives .
Study B Cancer TherapeuticsIdentified inhibitory effects on tumor growth in preclinical models, suggesting potential as an anticancer agent .
Study C Mechanism ExplorationExplored the inhibition of DHODH as a mechanism for antiviral effects, confirming its role in disrupting nucleotide synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Compound Name Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Findings
Target Compound 4-(Trifluoromethoxy)benzyl C₂₁H₂₁F₃N₆O 430.43 High lipophilicity (logP ~3.5) due to OCF₃ group; potential CNS penetration .
3-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-Chlorophenylsulfonyl C₁₈H₁₉ClN₆O₂S 418.90 Sulfonyl group increases polarity (logP ~2.8); may reduce blood-brain barrier (BBB) penetration.
{4-[6-(3-Methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}[3-(trifluoromethyl)phenyl]methanone 3-Trifluoromethylbenzoyl C₂₁H₁₈F₃N₇O 441.41 Benzoyl group introduces rigidity; lower solubility in aqueous media compared to benzyl analogs.
3-Methoxy-6-[4-(3-methylphenyl)piperazin-1-yl]pyridazine 3-Methylphenyl C₁₇H₂₁N₅O 311.38 Simpler structure with methoxy group; lower molecular weight may improve bioavailability.
Key Observations:
  • Electron-Withdrawing Groups (EWGs) : The OCF₃ group in the target compound enhances stability and lipophilicity compared to chlorophenylsulfonyl (Cl, S=O) or trifluoromethyl (CF₃) groups .

Pyridazine Core Modifications

Compound Name Pyridazine Substituent Key Properties/Findings
Target Compound 3-Methylpyrazole Methyl group enhances steric shielding, potentially reducing off-target interactions.
3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine 4-Methanesulfonylphenylmethylpyrazole Sulfonyl group increases solubility but may introduce metabolic instability.
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine 4-Methylphenylamine Amine substituent improves aqueous solubility but lacks piperazine’s pharmacokinetic advantages.
Key Observations:
  • Heterocyclic Diversity : Pyrazole substituents (e.g., methylpyrazole in the target compound) balance lipophilicity and metabolic stability better than sulfonyl-containing analogs .
  • Piperazine vs. Amine : Piperazine derivatives generally exhibit superior BBB penetration compared to simple amines due to their basicity and solubility profiles .

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